molecular formula C10H7ClN2O B1412710 N-Hydroxyisoquinoline-7-carbimidoyl chloride CAS No. 2088951-24-8

N-Hydroxyisoquinoline-7-carbimidoyl chloride

Cat. No.: B1412710
CAS No.: 2088951-24-8
M. Wt: 206.63 g/mol
InChI Key: LOJIXZYICATFGS-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxyisoquinoline-7-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O. It is known for its unique structure, which includes a chloro (nitroso)methyl group attached to an isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyisoquinoline-7-carbimidoyl chloride typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with N-chlorosuccinimide (NCS) under acidic conditions to introduce the chloro group. The nitroso group can be introduced through subsequent reactions involving nitrosating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyisoquinoline-7-carbimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized isoquinoline compounds .

Scientific Research Applications

N-Hydroxyisoquinoline-7-carbimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxyisoquinoline-7-carbimidoyl chloride involves its interaction with various molecular targets. The chloro and nitroso groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxyisoquinoline-7-carbimidoyl chloride is unique due to the presence of both chloro and nitroso groups, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other isoquinoline derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

(7Z)-N-hydroxyisoquinoline-7-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,14H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJIXZYICATFGS-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CN=C2)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxyisoquinoline-7-carbimidoyl chloride
Reactant of Route 2
N-Hydroxyisoquinoline-7-carbimidoyl chloride

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